molecular formula C12H11BrN2O3S B5503150 N'-[(4-bromo-5-methyl-2-furyl)methylene]benzenesulfonohydrazide

N'-[(4-bromo-5-methyl-2-furyl)methylene]benzenesulfonohydrazide

Cat. No. B5503150
M. Wt: 343.20 g/mol
InChI Key: CZTDTGOBEBLURF-RIYZIHGNSA-N
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Description

Synthesis Analysis

Synthesis of derivatives similar to "N'-[(4-bromo-5-methyl-2-furyl)methylene]benzenesulfonohydrazide" involves condensation reactions under mild conditions, yielding products in good yield. For instance, (E)-Nʹ-(4-Bromobenzyledene)-benzenesulfonohydrazide was prepared using an easy condensation procedure from 4-Bromobenzaldehyde and benzenesulphonylhydrazine, highlighting a general approach for synthesizing sulfonylhydrazide derivatives (Hussain et al., 2020).

Molecular Structure Analysis

The molecular structure of synthesized compounds is often confirmed using single-crystal X-ray diffraction (SCXRD), alongside spectroscopic techniques such as 1H NMR, 13C NMR, FTIR, and UV–Vis spectroscopy. These analyses provide detailed information on the compound's geometry, bonding, and electronic structure, essential for understanding its reactivity and properties (Sen & Cukurovalı, 2020).

Chemical Reactions and Properties

The reactivity of "N'-[(4-bromo-5-methyl-2-furyl)methylene]benzenesulfonohydrazide" and its derivatives can be exploited in various chemical reactions, including the sensing of metal ions. For example, the modified sensor based on 4-BBBSH/GCE/Nf was used for the selective detection of chromium (Cr3+) ions, showcasing the compound's application in environmental monitoring (Hussain et al., 2020).

Scientific Research Applications

Organic Synthesis and Chemical Reactions

  • The use of halogenated compounds, such as those involving bromine, has been pivotal in organic synthesis for creating complex molecules. For instance, ring halogenations of polyalkylbenzenes have been facilitated using bromine sources, showcasing the utility of brominated compounds in synthesizing halogenated organic structures (Bovonsombat & Mcnelis, 1993).

Environmental Sensing

  • The development of sensors for detecting metal ions in environmental samples is a significant application of sulfonohydrazide derivatives. For example, a novel (E)-Nʹ-(4-Bromobenzyledene)-benzenesulfonohydrazide compound has been used as a selective sensor for chromium ion detection, highlighting its application in monitoring environmental pollution (Hussain et al., 2020).

Anticancer Activity

  • Furfurylidene N-acylhydrazones derived from natural compounds have shown potential as antiplatelet agents. This application indicates the broader potential of furfurylidene derivatives in medicinal chemistry and drug discovery, contributing to the development of new therapeutic agents (Rodrigues et al., 2012).

Corrosion Inhibition

  • Sulfonohydrazide derivatives have been studied for their effectiveness as corrosion inhibitors, indicating their potential in protecting metals from corrosion in acidic media. This application underscores the role of such compounds in industrial processes and materials science (Ichchou et al., 2019).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules to exert its effects. Unfortunately, the mechanism of action for “N’-[(4-bromo-5-methyl-2-furyl)methylene]benzenesulfonohydrazide” is not documented in the available sources .

properties

IUPAC Name

N-[(E)-(4-bromo-5-methylfuran-2-yl)methylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O3S/c1-9-12(13)7-10(18-9)8-14-15-19(16,17)11-5-3-2-4-6-11/h2-8,15H,1H3/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZTDTGOBEBLURF-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C=NNS(=O)(=O)C2=CC=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(O1)/C=N/NS(=O)(=O)C2=CC=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(4-bromo-5-methyl-2-furyl)methylene]benzenesulfonohydrazide

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